5-amino-1-(3-methoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one
Overview
Description
“5-amino-1-(3-methoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrrole ring, a benzimidazole moiety, and a methoxyphenyl group, making it a unique and potentially significant molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-1-(3-methoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one” typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Pyrrole Ring: Starting with a suitable precursor, such as a substituted aniline, the pyrrole ring can be formed through a cyclization reaction.
Introduction of the Benzimidazole Moiety: The benzimidazole group can be introduced via a condensation reaction between an o-phenylenediamine derivative and a carboxylic acid or its derivative.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“5-amino-1-(3-methoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.
Industry: Use in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins, nucleic acids, or other biomolecules, and the pathways involved could range from signal transduction to metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(3-hydroxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one
- 5-amino-1-(3-methoxyphenyl)-4-(1-ethylbenzimidazol-2-yl)-2H-pyrrol-3-one
- 5-amino-1-(3-methoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-2-one
Uniqueness
“5-amino-1-(3-methoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one” is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
5-amino-1-(3-methoxyphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-22-15-9-4-3-8-14(15)21-19(22)17-16(24)11-23(18(17)20)12-6-5-7-13(10-12)25-2/h3-10H,11,20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMSTLLTHBXXNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=C(N(CC3=O)C4=CC(=CC=C4)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1C3=C(N(CC3=O)C4=CC(=CC=C4)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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